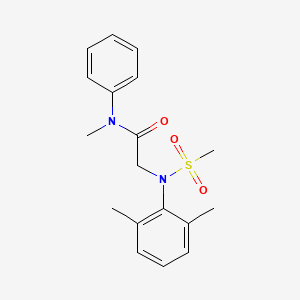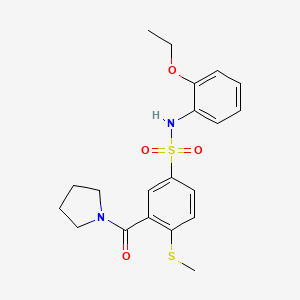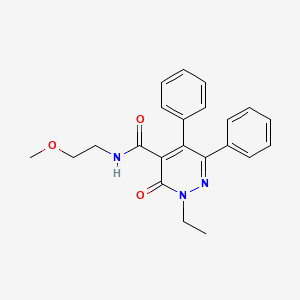
N-(3-methylbenzyl)-2-(3-methylphenoxy)propanamide
Übersicht
Beschreibung
N-(3-methylbenzyl)-2-(3-methylphenoxy)propanamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. AM404 has been shown to produce analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
Wirkmechanismus
N-(3-methylbenzyl)-2-(3-methylphenoxy)propanamide exerts its effects by inhibiting the FAAH enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. Anandamide is a natural cannabinoid that is produced by the body and has been shown to produce analgesic and anti-inflammatory effects. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. The compound has been shown to produce analgesic effects by inhibiting the transmission of pain signals in the spinal cord. This compound has also been shown to produce anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbenzyl)-2-(3-methylphenoxy)propanamide has several advantages and limitations for lab experiments. One advantage is that the compound has been extensively studied and its mechanism of action is well understood. Another advantage is that the compound produces consistent results in animal models of pain and inflammation. One limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise. Another limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methylbenzyl)-2-(3-methylphenoxy)propanamide. One direction is to investigate the compound's potential as a treatment for various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Another direction is to investigate the safety and efficacy of the compound in clinical trials. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbenzyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to produce analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. This compound has also been shown to produce anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[(3-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-6-4-8-16(10-13)12-19-18(20)15(3)21-17-9-5-7-14(2)11-17/h4-11,15H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUGFICUBYTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(C)OC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[2-(4-morpholinyl)ethyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4445509.png)

![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4445523.png)
![2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4445533.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4445541.png)

![2-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4445554.png)


![4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B4445581.png)
![6-allyl-5-methyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445589.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445596.png)
![2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4445597.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445605.png)
